sodium;2-ethylhexyl sulfate
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Overview
Description
tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the hydrogenation of 4-(aminomethyl)cyclohexanone. The process involves the following steps:
Hydrogenation: 4-(aminomethyl)cyclohexanone is hydrogenated in the presence of a catalyst such as palladium on carbon.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain tranexamic acid in its pure form.
Industrial Production Methods
In industrial settings, tranexamic acid is produced using large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Tranexamic acid can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, such as its esters, amides, and other functionalized compounds.
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the effects of antifibrinolytic agents.
Biology: Tranexamic acid is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is extensively used in clinical research to study its efficacy in treating conditions like heavy menstrual bleeding, hereditary angioedema, and trauma-induced hemorrhage.
Industry: Tranexamic acid is used in the formulation of various pharmaceutical products, including oral tablets, injections, and topical formulations.
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid prevents the dissolution of fibrin clots, thereby reducing bleeding. The compound binds to both the strong and weak receptor sites of the plasminogen molecule, enhancing its antifibrinolytic activity .
Comparison with Similar Compounds
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency makes tranexamic acid more effective in clinical settings where rapid and sustained antifibrinolytic activity is required.
List of Similar Compounds
- Aminocaproic acid
- Epsilon-aminocaproic acid
- Aminomethylbenzoic acid
Tranexamic acid’s unique structure and higher potency distinguish it from these similar compounds, making it a preferred choice in many medical and research applications.
Properties
IUPAC Name |
sodium;2-ethylhexyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDBJMBHCQYGN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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